molecular formula C11H14ClNO2 B8730176 ethyl N-[2-(4-chlorophenyl)ethyl]carbamate

ethyl N-[2-(4-chlorophenyl)ethyl]carbamate

Cat. No. B8730176
M. Wt: 227.69 g/mol
InChI Key: HMMGASSWTIEFOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-[2-(4-chlorophenyl)ethyl]carbamate is a useful research compound. Its molecular formula is C11H14ClNO2 and its molecular weight is 227.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl N-[2-(4-chlorophenyl)ethyl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl N-[2-(4-chlorophenyl)ethyl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

ethyl N-[2-(4-chlorophenyl)ethyl]carbamate

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

ethyl N-[2-(4-chlorophenyl)ethyl]carbamate

InChI

InChI=1S/C11H14ClNO2/c1-2-15-11(14)13-8-7-9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3,(H,13,14)

InChI Key

HMMGASSWTIEFOW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCCC1=CC=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Chloro ethyl formate (1.92 mL) and 2N Na2CO3 solution (20 mL) were added to a stirred solution of 2-(4-chloro-phenyl)-ethylamine (I-1b: 2.6 g, 0.01667 mmol) in chloroform (20 mL). The resulting mixture was stirred at room temperature for 3 hours. The reaction was monitored by TLC (20% ethylacetate in hexane). The reaction mixture was partitioned between water and chloroform. The organic layer was washed with water, brine solution, dried over Na2SO4 and concentrated under reduced pressure. Purification by column chromatography on silica gel (10% ethylacetate in hexane) afforded 2 g of the product (52.6% yield).
[Compound]
Name
Chloro ethyl formate
Quantity
1.92 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
52.6%

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